Product packaging for 3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one(Cat. No.:CAS No. 1784412-18-5)

3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2822324
CAS No.: 1784412-18-5
M. Wt: 214.022
InChI Key: MBPVDZQRVNEPHN-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one is a brominated heterocyclic compound offered For Research Use Only. It is not for diagnostic or therapeutic uses. This compound belongs to the pyrazolo[1,5-a]pyrazine family, a privileged scaffold in medicinal chemistry. The bromine atom at the 3-position makes it a versatile and key synthetic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations . This allows researchers to introduce a wide array of functional groups, exploring structure-activity relationships and optimizing lead compounds. Pyrazolo-fused heterocycles, such as the highly studied pyrazolo[1,5-a]pyrimidines, are recognized as a notable class of compounds with potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy . These structures can act as ATP-competitive inhibitors, disrupting aberrant signaling pathways in cancers. As such, this compound serves as a critical building block for developing novel small-molecule inhibitors targeting various kinases. Its primary research value lies in drug discovery programs, particularly in oncology, where it is used to create derivatives for screening against a range of enzymatic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3O B2822324 3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1784412-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPVDZQRVNEPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784412-18-5
Record name 3-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Spectroscopic and Crystallographic Elucidation of 3 Bromopyrazolo 1,5 a Pyrazin 4 5h One Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one, both ¹H and ¹³C NMR are instrumental in confirming the arrangement of atoms within the fused heterocyclic system. nih.gov

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The pyrazolo[1,5-a]pyrimidine (B1248293) system, a related core structure, has been extensively studied, providing a basis for spectral interpretation. researchgate.net The analysis focuses on chemical shifts (δ), which indicate the electronic environment of the protons, and coupling constants (J), which reveal connectivity between neighboring protons.

The structure features four protons in different chemical environments: one on the pyrazole (B372694) ring (H-2), two on the pyrazine (B50134) ring (H-6 and H-7), and one on the nitrogen atom of the lactam ring (5-NH).

H-6 and H-7: These protons on the pyrazine ring form an AX or AB system. They are expected to appear as doublets due to coupling with each other. The proton H-7, being adjacent to the electron-donating nitrogen atom (N-8), would likely resonate at a slightly different frequency than H-6, which is adjacent to the carbon bridgehead.

NH (5-H): The amide proton typically appears as a broad singlet. Its chemical shift can be highly variable, depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.5 - 8.0 Singlet (s) -
H-6 6.8 - 7.2 Doublet (d) 4.0 - 5.0
H-7 7.8 - 8.2 Doublet (d) 4.0 - 5.0
NH (5-H) 10.0 - 12.0 Broad Singlet (br s) -

¹³C NMR (APT) Spectroscopy: Carbon Atom Environments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the heterocyclic framework. An Attached Proton Test (APT) or similar spectral editing techniques would help differentiate between carbons with attached protons (CH) and quaternary carbons (C). nih.gov

C-2, C-6, C-7: These carbons, being attached to protons, would appear as positive signals in an APT spectrum.

C-3: This carbon is directly bonded to the bromine atom. The strong deshielding effect of the halogen is expected to shift its resonance significantly downfield relative to an unsubstituted carbon. This would be a quaternary carbon.

C-4 (Carbonyl): The carbonyl carbon of the lactam is characteristically found at the most downfield region of the spectrum, typically in the range of 160-180 ppm. researchgate.net

C-8a (Bridgehead): This is the quaternary carbon at the fusion of the two rings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Carbon Type
C-2 130 - 135 CH
C-3 115 - 125 C-Br
C-4 155 - 165 C=O
C-6 120 - 125 CH
C-7 140 - 145 CH
C-8a 145 - 150 C

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₄BrN₃O), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) that are two mass units apart and have a relative intensity ratio of roughly 1:1. asdlib.org

The calculated molecular weight for C₆H₄⁷⁹BrN₃O is 212.95 g/mol , and for C₆H₄⁸¹BrN₃O is 214.95 g/mol . Therefore, the mass spectrum is expected to show prominent peaks at m/z 213 and 215.

The fragmentation pattern provides further structural evidence. Electron impact (EI) ionization would induce fragmentation of the molecular ion. Common fragmentation pathways for pyrazole and related heterocyclic systems involve the cleavage of the N-N bond and the loss of small, stable molecules. rsc.org Expected fragmentation includes:

Loss of Bromine: A primary fragmentation step would be the cleavage of the C-Br bond, leading to a fragment ion [M-Br]⁺.

Loss of Carbon Monoxide: The lactam ring can undergo fragmentation with the loss of a CO molecule (28 Da). libretexts.org

Ring Fragmentation: Subsequent fragmentation could involve the loss of HCN (27 Da) or N₂ (28 Da) from the pyrazole or pyrazine rings, which is a characteristic fragmentation pattern for nitrogen-containing heterocycles. researchgate.net

Infrared (IR) Spectroscopy: Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: The amide N-H group in the lactam ring is expected to show a stretching vibration in the region of 3100-3300 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

C=O Stretch: The carbonyl group (C=O) of the cyclic amide (lactam) is a strong IR absorber. Its stretching vibration is typically observed in the range of 1650-1700 cm⁻¹. journalagent.com The position within this range is influenced by ring strain and conjugation.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings are expected to appear in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
N-H (Amide) Stretch 3100 - 3300
C-H (Aromatic) Stretch 3000 - 3100
C=O (Lactam) Stretch 1650 - 1700
C=N / C=C Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The pyrazolo[1,5-a]pyrazine (B3255129) core is a conjugated system, which gives rise to characteristic electronic transitions. nih.gov

The spectrum is expected to show absorptions arising from π → π* and n → π* transitions.

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated heterocyclic system.

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen or oxygen atoms) to π* antibonding orbitals.

For related pyrazolo[1,5-a]pyrimidine fluorophores, the main absorption band is often observed between 340–440 nm, attributed to an intramolecular charge transfer process. nih.govresearchgate.net The exact position of the maximum absorption (λmax) for this compound would be influenced by the bromine substituent and the specific arrangement of the pyrazinone ring. Studies on pyrazine itself show absorption bands in the UV region, which would be modified by the fused pyrazole ring. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity. nih.gov

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related structures like pyrazolo[1,5-a]pyrimidines and other pyrazolopyrimidines reveals key structural features that can be anticipated. researchgate.netnih.gov

A successful X-ray crystallographic study would:

Confirm Connectivity: It would definitively confirm the fusion of the pyrazole and pyrazine rings and the positions of the bromine atom, the carbonyl group, and the NH group.

Determine Molecular Geometry: The analysis would reveal the planarity of the fused ring system. The pyrazolo[1,5-a]pyrimidine motif is known to be a planar N-heterocyclic system. mdpi.com

Analyze Intermolecular Interactions: The crystal packing would show how individual molecules interact in the solid state. This often involves hydrogen bonding, where the amide N-H proton acts as a donor and the carbonyl oxygen or a ring nitrogen acts as an acceptor, leading to the formation of dimers or extended chains. nih.gov

The structural data obtained from X-ray diffraction serves as the ultimate benchmark for validating the interpretations made from spectroscopic data.

Conformational Analysis and Torsional Angles

A complete conformational analysis requires the determination of bond angles and torsional angles from crystallographic data. This would reveal the planarity of the fused pyrazolopyrazine ring system and the orientation of the bromine substituent.

Interactive Data Table: Torsional Angles (Data Not Available)

Atom 1Atom 2Atom 3Atom 4Torsional Angle (°)
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Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions, such as hydrogen bonding and halogen bonding, is critical to understanding the supramolecular assembly of the compound in the solid state. This information is derived from the packing of molecules within the crystal lattice, which is determined through X-ray diffraction.

Interactive Data Table: Intermolecular Interactions (Data Not Available)

DonorHydrogenAcceptorDistance (Å)Angle (°)Type of Interaction
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Reactivity and Synthetic Transformations of 3 Bromopyrazolo 1,5 a Pyrazin 4 5h One

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

The C-3 bromine atom serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions. These methods are foundational for modifying the core structure and introducing diverse functionalities.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, leveraging the stability and low toxicity of organoboron reagents. nih.gov This reaction has been effectively applied to heterocyclic systems analogous to 3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one, demonstrating its utility in synthesizing C-3 arylated derivatives.

Research on the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has shown that C-3 arylation and heteroarylation can be achieved in good to excellent yields. nih.govrsc.orgresearchgate.net A key challenge in these reactions is the potential for a competing debromination side reaction. To circumvent this, a tandem catalyst system of XPhosPdG2/XPhos has been successfully employed. rsc.orgresearchgate.net This methodology allows for the coupling of a wide array of aryl and heteroaryl boronic acids under microwave-assisted conditions, significantly shortening reaction times. rsc.orgresearchgate.net The reaction is tolerant of various functional groups on the boronic acid partner, including electron-donating and electron-withdrawing groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on an Analogous Pyrazolo[1,5-a]pyrimidine (B1248293) System
Boronic Acid PartnerCatalyst SystemProduct Yield (%)Reference
Phenylboronic acidXPhosPdG2/XPhos85 nih.gov
4-Methoxyphenylboronic acidXPhosPdG2/XPhos94 nih.gov
4-Fluorophenylboronic acidXPhosPdG2/XPhos88 nih.gov
Thiophen-2-ylboronic acidXPhosPdG2/XPhos75 nih.gov
Pyridin-3-ylboronic acidXPhosPdG2/XPhos71 nih.gov

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base, often under mild conditions. wikipedia.orgorganic-chemistry.org It is a cornerstone method for synthesizing arylalkynes and conjugated enynes. libretexts.org

The Sonogashira cross-coupling has been successfully employed on bromo-substituted pyrazolo[1,5-a]pyrimidine systems, indicating that this compound would be a suitable substrate for C-3 alkynylation. nih.govresearchgate.net The reaction involves the coupling of the C-3 bromide with various terminal alkynes, allowing for the introduction of alkyne-spacer derivatives. nih.gov The reactivity can be influenced by the electronic properties of the substituents on the alkyne partner. nih.gov This transformation provides a direct route to compounds containing a C-3-C≡C-R moiety, which are valuable intermediates for further synthetic manipulations or as target molecules in materials science and medicinal chemistry. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool in synthetic organic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

For pyrazole-containing systems, Buchwald-Hartwig amination has been shown to be effective. Studies on 4-halopyrazoles, which are electronically similar to the 3-position of the pyrazolo[1,5-a]pyrazine (B3255129) core, have detailed the conditions for successful C-N coupling. nih.gov The choice of palladium source and ligand is crucial; catalyst systems such as Pd(dba)₂ with bulky, electron-rich phosphine (B1218219) ligands like tBuDavePhos have proven effective for coupling aryl- or alkylamines that lack a β-hydrogen atom. nih.gov For amines that do possess a β-hydrogen, β-elimination can be a competing side reaction leading to lower yields. nih.gov The reaction can be applied to a wide range of primary and secondary amines, providing access to a diverse library of 3-amino-substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones. nih.gov

Nucleophilic Substitution Reactions at the C-3 Position

While palladium-catalyzed reactions are highly efficient, the C-3 bromine atom can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the fused pyrazinone ring system can activate the C-3 position towards nucleophilic attack.

Strong nucleophiles such as thiolates (generated from thiols and a base) and amines can directly displace the bromide at the C-3 position, typically under thermal conditions. The reaction of 1,2,4-triazole-3-thiol with electrophilic synthons like α-bromo-γ-butyrolactone proceeds via an SN process, highlighting the nucleophilic character of the thiol group in displacing a halogen. mdpi.com This suggests that thiols can react with this compound to form 3-thioether derivatives. Similarly, while palladium catalysis is often preferred for amination, direct substitution with highly nucleophilic amines or under high-temperature conditions is also a potential pathway to C-3 amino-substituted products.

Functional Group Interconversions of the Pyrazinone Moiety

The pyrazinone ring contains a cyclic amide (lactam) functionality, which is amenable to various transformations. These reactions allow for modification of the heterocyclic core without altering the substituent at the C-3 position.

One significant transformation is the activation of the lactam carbonyl group. Research on analogous pyrazolo[1,5-a]pyrimidin-5-ones has shown that the C-O bond of the lactam can be activated using reagents like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). nih.govresearchgate.net This activation converts the hydroxyl group of the enol form into a good leaving group, facilitating a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling, at that position. nih.govresearchgate.net This two-step, one-pot procedure enables the synthesis of disubstituted products, arylated at both the C-3 and the pyrazinone ring positions. nih.gov Another potential reaction is the conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson's reagent, or its complete removal through reduction. Furthermore, the lactam N-H bond can be subjected to alkylation or acylation reactions under basic conditions to introduce substituents at the N-5 position.

Oxidation and Reduction Reactions

The pyrazolo[1,5-a]pyrazin-4(5H)-one system possesses both oxidizable and reducible sites. The electron-rich pyrazole (B372694) ring and the pyrazinone ring can undergo various transformations under appropriate conditions.

Reduction:

The pyrazinone ring of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is susceptible to reduction. While specific studies on the reduction of this compound are not extensively documented, the formation of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones has been observed in related syntheses. For instance, the intramolecular aza-Michael reaction of a β-amidomethyl vinyl sulfone derivative leads to the formation of a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. nih.govmdpi.com This suggests that the C6-C7 double bond in the pyrazinone ring can be selectively reduced.

Common reducing agents for similar heterocyclic systems include catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent would influence the extent of reduction. For instance, catalytic hydrogenation would likely reduce the C6-C7 double bond, while stronger reducing agents like LiAlH₄ might also affect the carbonyl group at the C4 position.

Oxidation:

The oxidation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is less commonly reported. The pyrazole ring, being electron-rich, is generally more susceptible to oxidation than the pyrazinone ring. However, strong oxidizing agents could potentially lead to ring-opening or the formation of N-oxides. The presence of the electron-withdrawing bromo substituent at the 3-position would likely decrease the susceptibility of the pyrazole ring to oxidation. In related azolo[1,5-a]pyrimidine systems, the aromatization of dihydropyrazolo[1,5-a]pyrimidines has been achieved through oxidation. mdpi.com This suggests that if a dihydro-derivative of this compound were formed, it could potentially be re-aromatized.

Reaction Type Potential Reagents Expected Product
ReductionH₂/Pd-C, NaBH₄3-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Oxidationm-CPBA, H₂O₂Potential for N-oxide formation or ring-opening

Thionation and Subsequent Derivatization

The conversion of the carbonyl group at the C4 position of this compound to a thiocarbonyl group opens up a wide range of synthetic possibilities for further derivatization.

Thionation:

The thionation of the lactam functionality in the pyrazinone ring can be achieved using various thionating reagents. The most common of these are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). The reaction typically involves heating the pyrazolo[1,5-a]pyrazin-4(5H)-one with the thionating reagent in an inert solvent such as toluene (B28343) or xylene. This would yield the corresponding 3-bromopyrazolo[1,5-a]pyrazine-4(5H)-thione.

Subsequent Derivatization:

The resulting thiolactam is a versatile intermediate. The sulfur atom can act as a nucleophile, allowing for S-alkylation with various electrophiles like alkyl halides or Michael acceptors. This would lead to the formation of 4-(alkylthio)pyrazolo[1,5-a]pyrazines. Furthermore, the thione can be converted to a more reactive leaving group, for example, by methylation with methyl iodide to form a methylthioimidate salt. This salt can then be displaced by a variety of nucleophiles, such as amines, to introduce diverse substituents at the C4 position.

Reaction Reagents Intermediate/Product
ThionationLawesson's reagent or P₄S₁₀3-Bromopyrazolo[1,5-a]pyrazine-4(5H)-thione
S-AlkylationAlkyl halide (e.g., CH₃I)4-(Alkylthio)-3-bromopyrazolo[1,5-a]pyrazine
Nucleophilic Substitution1. CH₃I; 2. Nu-H (e.g., R-NH₂)4-Substituted-3-bromopyrazolo[1,5-a]pyrazine

Regioselective Derivatization at Other Positions of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

Beyond the functionalization at the 3- and 4-positions, the pyrazolo[1,5-a]pyrazin-4(5H)-one core offers other sites for regioselective derivatization. The electronic nature of the fused ring system dictates the reactivity at different positions.

The pyrazole ring is generally more electron-rich than the pyrazinone ring, making it more susceptible to electrophilic attack. The C2 position of the pyrazole ring is a likely site for electrophilic substitution, such as halogenation or nitration, although the existing bromo group at C3 will influence the regioselectivity.

The pyrazinone ring also contains positions amenable to derivatization. The nitrogen atom at the 5-position can be alkylated or acylated. The C6 and C7 positions, being part of an enamine-like system within the dihydropyrazinone form, could potentially undergo reactions with electrophiles.

Furthermore, modern cross-coupling reactions offer powerful tools for derivatization. The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents at this position.

Position Reaction Type Potential Reagents Expected Outcome
C2Electrophilic SubstitutionNBS, NIS, HNO₃/H₂SO₄Halogenation or nitration
N5Alkylation/AcylationAlkyl halides, acyl chloridesN-Substituted derivatives
C3 (via Br)Cross-CouplingBoronic acids/esters (Suzuki), organostannanes (Stille), terminal alkynes (Sonogashira) with a Pd catalystC-C bond formation to introduce new substituents

Theoretical and Computational Studies of 3 Bromopyrazolo 1,5 a Pyrazin 4 5h One

Quantum Chemical Calculations: Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine molecular geometry, electronic structure, and relative stability.

Density Functional Theory (DFT) has become a standard and reliable tool for investigating the molecular characteristics of pyrazole (B372694) derivatives and related heterocyclic systems. johnshopkins.eduresearchgate.net DFT calculations are employed to optimize the molecular geometry, providing insights into bond lengths, bond angles, and torsional angles. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is closely related to the pyrazolo[1,5-a]pyrazine (B3255129) core, DFT has been used to understand the planarity of the fused ring system. nih.gov

Furthermore, DFT is utilized to calculate various molecular properties that describe a compound's stability and reactivity. These properties include molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net Such calculations are crucial for predicting how a molecule like 3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one might interact with other molecules or biological targets.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method is particularly valuable for predicting and interpreting UV-visible absorption and emission spectra. In studies of pyrazolo[1,5-a]pyrimidines, TD-DFT calculations have been successfully used to analyze their photophysical properties. rsc.orgnih.gov The calculations help to understand the nature of electronic transitions, such as intramolecular charge transfer (ICT), and how different substituents on the heterocyclic core influence absorption and emission wavelengths. rsc.orgnih.gov For a molecule like this compound, TD-DFT could predict its spectroscopic behavior and provide insights into its potential as a fluorescent probe or photosensitive material.

Conformational Analysis and Dynamic Behavior

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies.

For pyrazolo-fused systems containing a carbonyl group, such as the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a critical aspect of their structure is the existence of different tautomers. acs.orgnih.gov Tautomers are constitutional isomers that readily interconvert. Computational studies, often in conjunction with experimental data like X-ray crystallography, can determine the most stable tautomeric form. For pyrazolo[1,5-a]pyrimidin-7(4H)-one, the keto-form (4a in the cited study) was identified as the dominant tautomer, a finding supported by analysis of bond lengths. acs.orgnih.gov Understanding the preferred tautomer of this compound is essential, as different tautomers can exhibit distinct biological activities and interaction profiles.

The dynamic behavior of these systems has also been investigated. For instance, studies on dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones have shown they can exist in equilibrium with an acyclic form, demonstrating a dynamic intramolecular cyclization process. mdpi.com

Molecular Orbital Analysis and Reactivity Prediction

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For various pyrazole derivatives, DFT calculations have been used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net This analysis reveals information about charge transfer within the molecule and helps to predict sites of reactivity. johnshopkins.eduresearchgate.net For this compound, molecular orbital analysis could identify which atoms are most susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrazole Derivative

Parameter Value (eV) Reference
HOMO Energy -6.21 researchgate.net
LUMO Energy -2.54 researchgate.net
Energy Gap (ΔE) 3.67 researchgate.net

Note: Data is for a representative pyrazoline compound from the literature and is illustrative of the parameters calculated.

Computational Prediction of Spectroscopic Parameters

As mentioned in section 5.1.2, TD-DFT is a powerful tool for predicting spectroscopic properties. Comprehensive theoretical-experimental studies on pyrazolo[1,5-a]pyrimidines have demonstrated a strong correlation between TD-DFT calculated absorption/emission wavelengths and experimentally measured spectra. nih.govrsc.org These studies show that the electronic nature of substituents on the fused ring system significantly tunes the photophysical properties. Electron-donating groups tend to enhance absorption and emission intensities, which is rationalized by the analysis of the electronic transitions calculated by TD-DFT. nih.govrsc.org Such computational predictions are invaluable for the rational design of new molecules with desired optical properties, such as fluorophores for biological imaging.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict and analyze how a small molecule (ligand) interacts with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of inhibition. Numerous studies have employed molecular docking to investigate the potential of pyrazolo-fused heterocycles as inhibitors of various enzymes. For example, pyrazolo[1,5-a]pyrimidine derivatives have been docked into the active sites of casein kinase 2 (CK2) and cyclin-dependent kinases (CDKs), revealing key binding interactions. researchgate.net Similarly, related pyrazolo[1,5-a] johnshopkins.edursc.orgnih.govtriazine derivatives were docked into the roscovitine (B1683857) binding site of CDK2. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction. An MD simulation tracks the movements of atoms over time, allowing for the assessment of the stability of the docked pose and the conformational changes in both the ligand and the protein upon binding. For 3-phenylpyrazolo[1,5-a]pyrimidine (B1311722) derivatives, MD simulations were used to confirm the stability of the ligand-enzyme complex for potential anti-tubercular agents. nih.gov These simulations are crucial for validating docking results and gaining a deeper understanding of the binding thermodynamics.

Table 2: Examples of Molecular Docking Studies on Pyrazolo-Fused Heterocycles

Compound Scaffold Protein Target PDB Code Key Finding Reference
Pyrazolo[1,5-a]pyrimidine Cyclooxygenase-2 (COX-2) 1CX2 Derivatives showed selective inhibitory activity. johnshopkins.edu
Pyrazolo[1,5-a] johnshopkins.edursc.orgnih.govtriazine Cyclin-Dependent Kinase 2 (CDK2) 3ddq Compounds showed binding in the roscovitine site. nih.gov
Pyrazolo[3,4-d]pyrimidine DNA Topoisomerase - Intermolecular hydrogen bonding was identified as key for activity. nih.gov
Pyrazolo[1,5-a]pyrimidine Casein Kinase 2 (CK2) - Docking showed good binding scores in the active site. researchgate.net

These computational approaches, from quantum mechanics to molecular simulations, are indispensable for the modern study of heterocyclic compounds like this compound, providing deep insights that guide synthetic efforts and drug discovery initiatives.

Binding Site Characterization and Interaction Profiling

Computational techniques such as molecular docking are crucial for predicting and analyzing the binding mode of ligands within the active site of a biological target. nih.gov Studies on the parent scaffold, pyrazolo[1,5-a]pyrazin-4-one, have identified it as a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate receptors (NMDARs). nih.gov Molecular docking simulations have provided significant insights into how this class of compounds interacts with the ligand-binding domain (LBD) of the GluN2A subunit. nih.gov

Research involving structure-based drug design on pyrazolo[1,5-a]pyrazin-4-one analogs has revealed a specific binding pocket at the interface of the GluN1 and GluN2A LBD dimer. nih.gov The pyrazolo[1,5-a]pyrazin-4-one core is positioned in a manner that allows for key interactions with surrounding amino acid residues. The pyrazole nitrogen, for instance, often acts as a hydrogen bond acceptor, a common interaction motif for pyrazole-containing compounds. mdpi.com

Key interactions observed for potent analogs in the GluN2A binding site include:

Hydrogen Bonding: The carbonyl oxygen of the pyrazinone ring can form critical hydrogen bonds with the side chains of specific residues, anchoring the molecule in the binding pocket.

Hydrophobic Interactions: Substituents on the pyrazolo[1,5-a]pyrazin-4-one scaffold engage in hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity. The bromine atom at the 3-position would likely occupy a hydrophobic sub-pocket.

Pi-Stacking: The aromatic nature of the fused ring system allows for potential π-π stacking interactions with aromatic residues like tyrosine or phenylalanine within the binding site.

While direct studies on the 3-bromo derivative are not extensively detailed, the binding mode of the core scaffold provides a strong predictive framework. The bromine atom at the 3-position is expected to influence the compound's electronic properties and steric profile, potentially enhancing interactions within a hydrophobic region of the binding site. Similar pyrazolo-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have also been shown to form crucial hinge interactions with methionine residues in kinase active sites, highlighting the versatility of this scaffold in molecular recognition. mdpi.com

Interaction TypeInteracting Residue (Example Target: GluN2A)Moiety of this compoundReference
Hydrogen BondPolar residues (e.g., Serine, Threonine)Carbonyl oxygen, Pyrazole nitrogen nih.gov
Hydrophobic InteractionNonpolar residues (e.g., Leucine, Valine)Bromo substituent, Pyrazole ring nih.gov
Pi-StackingAromatic residues (e.g., Tyrosine, Phenylalanine)Fused pyrazolo-pyrazinone ring system nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgjocpr.com This method is instrumental in drug design for predicting the activity of novel compounds and optimizing lead structures. jocpr.com For classes of compounds like pyrazolo[1,5-a]pyrazinones and related pyrazole derivatives, QSAR studies help identify the key physicochemical properties and structural features that govern their biological efficacy. nih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which describe the electronic distribution and reactivity.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. mdpi.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀ values). nih.gov

In studies of related pyrazolo[1,5-a]pyrimidine kinase inhibitors, QSAR models have successfully identified descriptors that influence potency and selectivity. researchgate.net For example, eigenvalue-based descriptors and descriptors related to partial charge have been shown to be important for explaining the selectivity profile of these compounds. researchgate.net It was found that bulky steric substitutions at certain positions could significantly impact activity, a finding that can be quantitatively captured by a QSAR model. researchgate.net

For this compound, a QSAR model would likely highlight the importance of descriptors related to halogen bonding, hydrophobicity (influenced by the bromine atom), and electronic effects on the pyrazole ring. The model could be used to predict how modifications to the scaffold, such as replacing the bromine with other substituents, would impact its activity as a GluN2A PAM or against other potential targets.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on ActivityReference
ElectronicPartial charge on heteroatomsGoverns hydrogen bonding and electrostatic interactions researchgate.net
StericMolar refractivityRelates to the size and polarizability of substituents (e.g., Br) mdpi.com
HydrophobicLogP (Partition Coefficient)Affects membrane permeability and binding to hydrophobic pockets mdpi.com
TopologicalWiener index, Kier & Hall indicesDescribes molecular branching and overall shape nih.gov

Mechanistic Insights into Biological Activity and Structure Activity Relationships Sar

Exploration of Molecular Targets and Pathways

The biological effects of pyrazolo[1,5-a]pyrazin-4(5H)-one and related pyrazolo-fused heterocycles stem from their interaction with specific molecular targets and the subsequent modulation of crucial cellular pathways.

The broader family of pyrazolo-fused pyrimidines and pyrazines has been extensively investigated for enzyme inhibition, particularly targeting protein kinases, which are critical regulators of cell signaling. rsc.org Derivatives of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDK1, CDK2), Tropomyosin Receptor Kinase (TRKA), and Casein Kinase 2 (CK2). nih.govnih.govmdpi.combiorxiv.org For instance, certain pyrazolo[1,5-a]pyrimidine derivatives bearing a benzothiazole (B30560) moiety demonstrated significant inhibitory activity against CDK1 and the lysine-specific demethylase KDM1, with IC50 values of 0.078 µM and 0.096 µM, respectively. nih.gov

Notably, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one structure has been identified as a stable, cyclic form of acyclic β-amidomethyl vinyl sulfones, which are covalent inhibitors of viral cysteine proteases. mdpi.comnih.govnih.gov This cyclic structure can exist in equilibrium with the active, acyclic inhibitor, suggesting its potential as a prodrug scaffold for delivering protease inhibitors. mdpi.comnih.gov

Derivatives of pyrazolo[1,5-a]pyrazin-4-one have been developed as potent and brain-penetrant positive allosteric modulators (PAMs) selective for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govphysiciansweekly.com These compounds were identified through optimization of a hit from an AMPA receptor-focused library and showed high selectivity against AMPAR and other NMDAR subtypes. nih.gov This activity highlights the scaffold's ability to interact with ligand-gated ion channels, which are crucial for synaptic plasticity, learning, and memory. nih.govphysiciansweekly.com

In contrast, studies on the related pyrazolo[1,5-a]pyrimidine scaffold have explored its interaction with GABA-A receptors. nih.gov However, these specific analogs did not compete effectively with standard benzodiazepine (B76468) site ligands, suggesting that their anxiolytic effects may be mediated through a different mechanism or receptor site. nih.gov

Compounds featuring the pyrazolo[1,5-a]pyrazine (B3255129) and related pyrazolo[1,5-a]pyrimidine cores can exert their biological effects by modulating fundamental cellular processes like the cell cycle. Studies have shown that certain derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one induce a strong G1-phase arrest in the A549 lung cancer cell line. nih.gov Similarly, a pyrazolo[1,5-a]pyrimidine derivative was found to cause cell cycle arrest at the G2/M phase in HOP-92 non-small cell lung cancer cells. nih.gov This interference with cell cycle progression is a key mechanism for inhibiting cancer cell proliferation.

Furthermore, related heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govproquest.comtriazine sulfonamides, are predicted to exert their anticancer effects through the inhibition of the AKT-mTOR pathway. mdpi.commdpi.com Inhibition of this pathway is a known trigger for autophagy, a cellular self-degradation process. While direct studies on autophagy modulation by 3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one are not available, the activity of structurally related compounds suggests this as a plausible mechanism of action.

In Vitro Cellular Activity and Antiproliferative Effects

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been a foundation for the synthesis of derivatives with significant antiproliferative and cytotoxic effects against various cancer cell lines.

Numerous studies have confirmed the dose-dependent growth-inhibitory properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against human cancer cell lines, particularly those of lung cancer origin. nih.gov Research has consistently shown these compounds to be active against A549 (lung adenocarcinoma), H322, and H1299 (non-small cell lung) cells. nih.govnih.gov

One study reported that among eleven newly synthesized pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives, two were able to cause 50% cell death in the A549 cell line at a concentration of 160 µM, with two other derivatives causing up to 40% cell death at the same concentration. nih.gov Structure-activity relationship (SAR) analysis from this study suggested that an amide group with a long alkyl chain and a benzene (B151609) ring with a p-CF3 group were important for efficacy. nih.gov The related pyrazolo[1,5-a]pyrimidine scaffold has also demonstrated broad antiproliferative activity against colon (HCT-116), prostate (PC-3), and liver (HepG-2) cancer cell lines. rhhz.net

Antiproliferative Activity of Pyrazolo[1,5-a]pyrazin-4(5H)-one and Related Scaffolds
ScaffoldCell LineCancer TypeObserved EffectReference
Pyrazolo[1,5-a]pyrazin-4(5H)-one DerivativesA549Lung AdenocarcinomaDose-dependent growth inhibition; up to 50% cell death at 160 µM. nih.govnih.govnih.gov
Pyrazolo[1,5-a]pyrazin-4(5H)-one DerivativesH322Non-Small Cell Lung CancerDose-dependent growth inhibition. nih.govnih.gov
Pyrazolo[1,5-a]pyrazin-4(5H)-one DerivativesH1299Non-Small Cell Lung CancerGrowth inhibition via apoptosis induction. nih.gov
Pyrazolo[1,5-a]pyrimidine DerivativesHOP-92Non-Small Cell Lung CancerPotent cytotoxicity (IC50 = 3.45 µM). nih.gov
Pyrazolo[1,5-a]pyrimidine DerivativesHCT-116Colorectal CarcinomaGood anticancer activity. rhhz.net
Pyrazolo[1,5-a]pyrimidine DerivativesPC-3Prostate AdenocarcinomaGood anticancer activity. rhhz.net
Pyrazolo[1,5-a]pyrimidine DerivativesHepG-2Liver CarcinomaModerate anticancer activity. rhhz.net

The cytotoxic effects of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold are executed through distinct, cell-line-dependent mechanisms. In H1299 and H322 lung cancer cells, derivatives of this compound were found to induce apoptosis. nih.gov In contrast, their inhibitory effect on A549 cells was primarily due to the induction of G1-phase cell cycle arrest. nih.gov

Studies on a closely related pyrazolo[1,5-a]pyrimidine compound provided further mechanistic details, demonstrating that its cytotoxicity in HOP-92 cells involved the induction of both G2/M phase arrest and apoptosis. nih.gov This apoptotic response was correlated with a significant, nearly 14-fold elevation in the concentration of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This indicates that apoptosis induction via caspase activation is a primary mechanism of cytotoxicity for this class of compounds.

Elucidation of Structure-Activity Relationships for this compound Derivatives

The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological activity. By systematically modifying the core scaffold and analyzing the resulting changes in potency and selectivity, researchers can identify key structural motifs responsible for therapeutic effects.

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is significantly influenced by the nature and position of various substituents on the core structure. Preliminary studies on a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown that these compounds can inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner. nih.gov

A key finding from these initial evaluations is the impact of substituents on the pyrazole (B372694) moiety of the scaffold. nih.gov It was observed that derivatives featuring a 4-chlorophenyl group at this position exhibited enhanced inhibitory effects. For example, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one was identified as a particularly effective molecule in inhibiting A549 cell growth. nih.gov This suggests that an electron-withdrawing group at the para-position of the phenyl ring on the pyrazole core is beneficial for this specific biological activity.

While direct and extensive SAR studies on a wide range of this compound derivatives are still emerging, research on the closely related pyrazolo[1,5-a]pyrimidine scaffold provides valuable insights. In this series, the presence of halogen atoms has been noted to have a remarkable effect on the cytotoxicity of the molecule. nih.gov The π–π interactions between the pyrazolo[1,5-a]pyrimidine ring and enzymatic targets are also crucial for anticancer potential. nih.gov

The following table summarizes the observed impact of certain substitutions on the biological activity of pyrazolo[1,5-a]pyrazin-4(5H)-one and related pyrazolo[1,5-a]pyrimidine derivatives:

ScaffoldPosition of SubstitutionSubstituentObserved Impact on Biological Activity
Pyrazolo[1,5-a]pyrazin-4(5H)-onePyrazole Moiety4-ChlorophenylEnhanced inhibitory effects on A549 lung cancer cells. nih.gov
Pyrazolo[1,5-a]pyrimidineGeneralHalogen atomsRemarkable effect on cytotoxicity. nih.gov

Bromine Atom's Role in Reactivity and Bioactivity

The bromine atom at the 3-position of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is a critical feature that influences both the chemical reactivity and the biological activity of the molecule. Halogenation, particularly at the C3 position, is a common strategy in the medicinal chemistry of pyrazolo[1,5-a]pyrimidines to create structural diversity. nih.govresearchgate.netrsc.org

The introduction of a bromine atom can modulate the electronic properties of the heterocyclic ring system, potentially enhancing its interaction with biological targets. nih.gov Halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, the presence of a bromine atom can influence the metabolic stability and pharmacokinetic properties of the compound.

From a synthetic perspective, the C3-halogenated pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile intermediate for further functionalization through cross-coupling reactions. nih.gov This allows for the introduction of a wide array of substituents at this position, enabling a more thorough exploration of the SAR. The regioselective halogenation of the C3 position of pyrazolo[1,5-a]pyrimidines is an established synthetic route, highlighting the chemical accessibility of this modification. researchgate.netrsc.orgresearchgate.net

Investigation of Antiviral Mechanisms

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the pyrazolo[1,5-a]pyrazinone core, has been investigated for its antiviral properties. nih.gov One potential mechanism of action for this class of compounds is the inhibition of viral RNA-dependent RNA polymerase. A patent application has described pyrazolo[1,5-a]pyrimidine compounds as inhibitors of the hepatitis C virus (HCV) replication, specifically targeting this essential viral enzyme. google.com

More recently, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess antiviral activity against various RNA viruses. biorxiv.org The proposed mechanism for these compounds involves the inhibition of AP-2 associated kinase 1 (AAK1), a host cell kinase that plays a role in viral entry. By inhibiting AAK1, these compounds can reduce the phosphorylation of the AP-2 complex, which is crucial for the clathrin-mediated endocytosis used by many viruses to enter host cells. biorxiv.org For antiviral activity against the RNA viruses studied, it has been suggested that pan-NAK (numb-associated kinase) activity may be more effective. biorxiv.org

Antibacterial and Antifungal Research Potential

The pyrazole and fused pyrazolo[1,5-a]pyrimidine frameworks are well-documented for their significant antimicrobial and antifungal activities. nih.govmdpi.comeurekaselect.com This suggests a strong potential for this compound and its derivatives to be explored as novel antibacterial and antifungal agents.

Numerous studies have demonstrated the efficacy of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against a range of pathogenic bacteria and fungi. eijppr.comnih.govmdpi.com For instance, certain pyrazole analogues have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against specific strains. nih.gov Similarly, antifungal activity against species like Aspergillus niger has been observed, with some derivatives showing potency comparable to the standard drug Clotrimazole. nih.gov

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The structural diversity that can be achieved through modifications of the pyrazolo[1,5-a]pyrimidine and, by extension, the pyrazolo[1,5-a]pyrazinone core, allows for the fine-tuning of their antimicrobial spectrum and potency. The data from various studies on related compounds provide a strong rationale for the investigation of this compound derivatives as a new class of antimicrobial agents.

The following table presents a selection of antimicrobial and antifungal activity data for some pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, illustrating the potential of this chemical class.

Compound ClassOrganismActivity (MIC in μg/mL)
Pyrazole DerivativeEscherichia coli (Gram-negative)0.25 nih.gov
Pyrazole DerivativeStreptococcus epidermidis (Gram-positive)0.25 nih.gov
Pyrazole DerivativeAspergillus niger (Fungus)1 nih.gov

3 Bromopyrazolo 1,5 a Pyrazin 4 5h One As a Chemical Biology Probe and Synthetic Building Block

Application as a Scaffold for Library Synthesis and Diversity-Oriented Synthesis

3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one is a valuable building block for the synthesis of diverse chemical libraries. The presence of the bromine atom at a key position on the heterocyclic core allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 3-position. This strategy is a cornerstone of diversity-oriented synthesis, allowing for the rapid generation of a multitude of analogues from a common precursor.

The general approach involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst and a base. For instance, in a typical Suzuki coupling, a boronic acid or boronate ester is used to introduce a new carbon-carbon bond.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Library Synthesis This table is illustrative and demonstrates the potential reactions based on the known reactivity of similar heterocyclic systems.

Reaction Type Coupling Partner Introduced Substituent Potential Application
Suzuki Coupling Arylboronic acid Aryl group Exploration of SAR in kinase inhibitors
Sonogashira Coupling Terminal alkyne Alkynyl group Synthesis of fluorescent probes
Buchwald-Hartwig Amination Amine Amino group Development of GPCR ligands

| Stille Coupling | Organostannane | Various organic groups | Access to complex natural product analogues |

The ability to readily diversify the pyrazolo[1,s-a]pyrazin-4(5H)-one scaffold at the 3-position is of high interest in drug discovery programs. By systematically varying the substituent introduced via cross-coupling, researchers can explore the structure-activity relationships (SAR) of a particular compound series. This iterative process of synthesis and biological testing is crucial for the optimization of lead compounds with desired pharmacological properties. While specific libraries based on this compound are not extensively reported in the literature, the synthetic utility of analogous brominated heterocycles is well-documented, suggesting a high potential for this compound in future library synthesis endeavors.

Role in the Development of Research Tools for Biological Systems

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been identified as a promising core for the development of chemical probes and research tools to investigate biological systems. One notable application is in the design of prodrugs for cysteine protease inhibitors.

In a recent study, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core was identified as the cyclized, inactive form of a potent acyclic β-amidomethyl vinyl sulfone inhibitor of alphavirus cysteine proteases. The formation of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one occurs via an intramolecular aza-Michael reaction under basic conditions or slowly at physiological pH.

Table 2: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Potential Prodrugs Data extracted from a study on related dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

Compound Form Activity Reversibility
Acyclic Precursor Open-chain vinyl sulfone Active Cysteine Protease Inhibitor -

| Cyclized Product | Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Inactive | Reversible to active form at physiological pH |

This reversible cyclization has led to the proposition that dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones could serve as prodrugs. The inactive, cyclic form may offer improved pharmacokinetic properties, such as enhanced stability and cell permeability. Once inside the target cell, the physiological pH could facilitate the retro-aza-Michael reaction, releasing the active acyclic inhibitor.

While this research did not specifically utilize the 3-bromo derivative, the principle highlights the potential of the core scaffold in designing sophisticated research tools. The introduction of a bromine atom could serve as a handle to attach reporter tags, such as fluorophores or biotin, to create probes for target identification and validation studies.

Use in Material Science Research and Photophysical Applications

To date, there is a notable absence of published research exploring the application of this compound in material science or investigating its photophysical properties. However, the broader class of pyrazolo-fused heterocycles, particularly the isomeric pyrazolo[1,5-a]pyrimidines, has garnered significant attention for their fluorescent properties.

Studies on pyrazolo[1,5-a]pyrimidines have shown that their emission and absorption characteristics can be tuned by modifying the substituents on the heterocyclic core. This has led to their investigation as potential fluorophores for various applications, including chemosensors and organic light-emitting diodes (OLEDs).

Given the structural similarity between the pyrazolo[1,5-a]pyrazine (B3255129) and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, it is plausible that derivatives of this compound could also exhibit interesting photophysical properties. The bromine atom could be utilized to introduce various electron-donating or electron-withdrawing groups through cross-coupling reactions, which would be expected to modulate the electronic structure and, consequently, the fluorescence of the molecule. This remains a promising, yet unexplored, area of research for this particular heterocyclic system.

Future Directions and Emerging Research Avenues for 3 Bromopyrazolo 1,5 a Pyrazin 4 5h One

Development of Novel Derivatization Strategies

The bromine atom at the C-3 position of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is a key feature for synthetic elaboration, enabling the introduction of a wide array of chemical moieties through modern cross-coupling reactions. nih.gov Future research should systematically exploit this feature to generate extensive libraries of novel analogues for biological screening.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. sigmaaldrich.com Key strategies to be explored include:

Suzuki-Miyaura Coupling: This reaction would enable the introduction of a diverse range of aryl and heteroaryl groups by coupling the 3-bromo core with various boronic acids or esters. nih.govenamine.net Research on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has demonstrated that C-3 arylation via Suzuki coupling is a feasible and efficient strategy for generating novel derivatives. rsc.orgresearchgate.net This approach would allow for the exploration of structure-activity relationships (SAR) related to steric and electronic properties of the C-3 substituent.

Sonogashira Coupling: The introduction of alkyne-containing fragments can be achieved via Sonogashira coupling. wikipedia.orgorganic-chemistry.org This would produce 3-alkynylpyrazolo[1,5-a]pyrazin-4(5H)-ones, which can serve as precursors for further transformations or as final compounds, given that the alkynyl group is a key feature in various bioactive molecules. researchgate.netscirp.org

Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond at the C-3 position, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles. wikipedia.orgbeilstein-journals.org This strategy is crucial for probing the importance of hydrogen bond donors and acceptors at this position, which is often critical for target engagement.

Heck and Stille Couplings: Further diversification can be achieved using Heck coupling to introduce alkenyl substituents and Stille coupling for incorporating a variety of organotin-derived fragments, expanding the chemical space available for exploration.

These derivatization strategies will allow for the systematic modification of the parent compound to optimize potency, selectivity, and pharmacokinetic properties. The table below summarizes potential derivatization reactions.

Coupling ReactionReagent TypeIntroduced MoietyPotential Advantages
Suzuki-MiyauraAryl/Heteroaryl Boronic Acids(Hetero)aryl groupsBroad substrate scope, mild conditions, functional group tolerance. nih.gov
SonogashiraTerminal AlkynesAlkynyl groupsIntroduces linear, rigid linkers; useful for creating extended conjugated systems. nih.gov
Buchwald-HartwigAmines (Aliphatic/Aromatic)Amino groupsCreates C-N bonds, crucial for mimicking biological interactions. libretexts.org
HeckAlkenesAlkenyl groupsForms C-C bonds, introduces unsaturation for conformational rigidity.
StilleOrganostannanesVarious organic groupsMild conditions, tolerant of many functional groups.

This table is interactive. You can sort and filter the data.

Advanced Mechanistic Biological Studies

While derivatives of the parent pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold have shown preliminary efficacy in areas like oncology and neuroscience, the precise molecular mechanisms often remain poorly defined. nih.govnih.govnih.gov Future research must move beyond initial phenotypic screening to detailed mechanistic investigations to identify specific biological targets and pathways.

Key avenues for exploration include:

Target Identification and Validation: For derivatives showing anticancer activity, studies should aim to identify specific protein targets. nih.gov Given the activities of related pyrazolo-fused heterocycles, potential targets could include protein kinases (e.g., CDK2), components of inflammatory pathways like NF-κB, or mitogen-activated protein kinases (MAPKs). mdpi.comresearchgate.net Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can be employed.

Pathway Analysis: Once a target is identified, subsequent studies should elucidate the downstream effects on signaling pathways. For instance, if a derivative is found to be a kinase inhibitor, its impact on phosphorylation cascades and downstream cellular processes like proliferation, apoptosis, or autophagy should be thoroughly investigated. mdpi.com

Neuroreceptor Modulation: For analogues showing activity in the central nervous system, detailed electrophysiological and binding studies are needed to characterize their interactions with specific neurotransmitter receptors. Research has shown that pyrazolo[1,5-a]pyrazin-4-ones can act as potent and selective positive allosteric modulators of GluN2A-containing N-methyl-d-aspartate (NMDA) receptors. nih.gov Future work should explore how modifications at the 3-position influence this activity and selectivity against other NMDA receptor subtypes and AMPA receptors.

The following table summarizes known biological targets of structurally related pyrazolo-fused heterocyclic scaffolds, suggesting potential areas of investigation for novel 3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

ScaffoldBiological Target/ActivityTherapeutic Area
Pyrazolo[1,5-a]pyrazin-4(5H)-oneInhibition of A549 lung cancer cell growth. nih.govOncology
Pyrazolo[1,5-a]pyrazin-4(5H)-oneGluN2A-selective positive allosteric modulators. nih.govNeuroscience
Pyrazolo[1,5-a]quinazolineInhibition of NF-κB; MAPK (JNK3) binding. mdpi.comInflammation
Pyrazolo[1,5-a]pyrimidineCDK2/Tubulin dual inhibition. researchgate.netOncology
Pyrazolo[1,5-a]pyrimidineAntitubercular activity. acs.orgInfectious Disease

This table is interactive. You can sort and filter the data.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

To navigate the vast chemical space created by the derivatization strategies outlined above and to accelerate the drug development pipeline, the integration of artificial intelligence (AI) and machine learning (ML) is essential. These computational tools can build predictive models to guide synthetic efforts and prioritize compounds for biological testing.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of synthesized derivatives and their corresponding biological activities, robust QSAR models can be developed. researchgate.net These models use molecular descriptors to correlate chemical structure with activity, allowing for the prediction of potency for virtual compounds before their synthesis.

Predictive Pharmacokinetics (ADMET Modeling): ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.gov Early-stage prediction of properties like aqueous solubility, membrane permeability, metabolic stability, and potential toxicity can help eliminate compounds with unfavorable profiles, saving significant time and resources.

Generative Models for de Novo Design: Advanced deep learning architectures, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for the de novo design of novel molecules. mdpi.com Trained on the structures of known active compounds, these models can generate new pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that are predicted to have high biological activity and desirable drug-like properties.

Target Prediction and Polypharmacology Profiling: AI tools can analyze the chemical structure of a compound and predict its likely biological targets. This can help in identifying the primary mechanism of action and also in predicting potential off-target effects or beneficial polypharmacology, where a compound intentionally modulates multiple targets to achieve a greater therapeutic effect.

By combining systematic chemical synthesis, in-depth biological evaluation, and predictive computational modeling, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of next-generation therapeutics.

Q & A

Q. What are the best practices for handling stability during in vitro assays?

  • Storage : Store lyophilized solids at -20°C under argon.
  • Buffer Selection : Use pH 7.4 PBS with 1 mM DTT to prevent oxidation or cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.